molecular formula C20H19NO4S B2569095 Methyl 3-(4-isopropoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 441290-59-1

Methyl 3-(4-isopropoxybenzamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2569095
CAS RN: 441290-59-1
M. Wt: 369.44
InChI Key: CSFUXCRLGFMWBB-UHFFFAOYSA-N
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Description

“Methyl 3-(4-isopropoxybenzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound that is likely to be a derivative of thiophene . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Methyl 3-(4-isopropoxybenzamido)benzo[b]thiophene-2-carboxylate is involved in various synthetic pathways. For instance, Fresneda et al. (2007) demonstrated its use in the synthesis of 4-Methylene-4H-3,1-benzoxazines, which involves aza-Wittig reactions, carbodiimide-mediated ring closure, and enol-induced ring interconversion processes (Fresneda, Bleda, Sanz, & Molina, 2007).
  • Similarly, Cho, Neuenswander, and Larock (2010) described the synthesis of methyl sulfone-containing benzo[b]thiophenes, which are medicinally interesting, through palladium-catalyzed substitution reactions (Cho, Neuenswander, & Larock, 2010).

Potential Medicinal Applications

  • Research by Moloney (2001) explored the potential of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as an anti-inflammatory agent, which shares structural similarities with the compound . This suggests possible avenues for exploring anti-inflammatory properties (Moloney, 2001).
  • Boschelli et al. (1995) reported that certain benzo[b]thiophene derivatives, which may include structural analogs of this compound, showed inhibition of cell adhesion molecules, potentially indicating anti-inflammatory properties (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995).

Photochemical Behavior

  • The study by Bobinger and Andersson (1998) on the photochemical degradation of monomethylated benzo[b]thiophenes suggests that similar compounds, like this compound, may undergo similar degradation processes, which can be relevant in environmental chemistry and pollution studies (Bobinger & Andersson, 1998).

properties

IUPAC Name

methyl 3-[(4-propan-2-yloxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-12(2)25-14-10-8-13(9-11-14)19(22)21-17-15-6-4-5-7-16(15)26-18(17)20(23)24-3/h4-12H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFUXCRLGFMWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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